Filenadol

概要

準備方法

フィレナドールの合成は、特定の条件下で3,4-メチレンジオキシフェニルアセトンとモルホリンを反応させて、所望の生成物を得ることを伴います。 この反応は通常、触媒と制御された温度を必要とし、最終生成物の正しい立体化学を保証します . 工業生産方法は、収率と純度を最大化するために最適化された反応条件を使用して、大規模合成を含む場合があります .

化学反応の分析

フィレナドールは、次のものを含むさまざまな化学反応を起こします。

酸化: フィレナドールは酸化されて、対応するケトンまたはカルボン酸を形成することができます。

還元: 還元反応は、フィレナドールを対応するアルコールまたはアミンに変換することができます。

置換: フィレナドールは、官能基が他の基(多くの場合、ハロゲンまたはアルキル化剤のような試薬を使用して)に置換される置換反応を起こすことができます.

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化リチウムアルミニウムのような還元剤、臭素のようなハロゲン化剤などがあります . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

フィレナドールは、さまざまな分野におけるその応用について広く研究されてきました。

化学: 反応機構の研究と新しい合成方法の開発におけるモデル化合物として使用されます。

生物学: 細胞プロセスへの影響と生化学研究におけるツールの可能性について調査されています。

科学的研究の応用

Scientific Research Applications

Filenadol's applications span several domains:

Pain Management

- This compound has demonstrated significant antinociceptive activity in various animal models. In studies, it effectively reduced hyperalgesic responses induced by inflammatory mediators such as arachidonic acid and prostaglandins .

- Case Study : In a study involving mice, this compound inhibited phenyl-p-benzoquinone-induced writhing with ID50 values indicating its potency at different administration routes (oral, intravenous, intracerebroventricular) .

Inflammatory Disorders

- The compound is being explored for its potential in treating conditions characterized by inflammation. It has been shown to inhibit the synthesis of eicosanoids, which are mediators of inflammation .

- Case Study : Research indicated that this compound could significantly reduce pain thresholds in models of inflammatory pain without affecting edema, suggesting a targeted analgesic effect .

Pharmacological Research

- This compound serves as a model compound in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies in organic chemistry.

- Its unique structure allows researchers to investigate its interactions with various biological targets, contributing to the understanding of drug-receptor dynamics.

Potential for Neurological Applications

- Emerging studies suggest that this compound may have implications in treating central nervous system disorders due to its effects on pain pathways and inflammatory processes .

- Case Study : Research has indicated potential benefits in conditions like Alzheimer's disease and multiple sclerosis, where inflammation plays a critical role .

作用機序

フィレナドールは、痛みと炎症を仲介する化合物であるプロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することにより、その効果を発揮します . COXを阻害することにより、フィレナドールはプロスタグランジンの産生を減らし、それにより痛みと炎症を軽減します . 含まれる分子標的と経路には、炎症反応において重要な役割を果たすCOX-1とCOX-2酵素があります .

類似の化合物との比較

フィレナドールは、その特定の化学構造と作用機序により、他の鎮痛化合物とは異なります。類似の化合物には以下が含まれます。

イブプロフェン: 鎮痛と抗炎症作用を有する別のCOX阻害剤。

ナプロキセン: COX酵素も阻害する非ステロイド性抗炎症薬(NSAID)。

アスピリン: COX酵素を不可逆的に阻害するよく知られた鎮痛剤.

フィレナドールのユニークさは、その特定の立体化学とメチレンジオキシフェニル基の存在にあります。これは、その独特の薬理学的プロファイルに貢献する可能性があります .

類似化合物との比較

Filenadol is unique compared to other analgesic compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

Ibuprofen: Another COX inhibitor with analgesic and anti-inflammatory properties.

Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.

Aspirin: A well-known analgesic that irreversibly inhibits COX enzymes.

This compound’s uniqueness lies in its specific stereochemistry and the presence of the methylenedioxyphenyl group, which may contribute to its distinct pharmacological profile .

生物活性

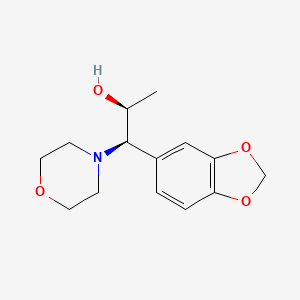

Filenadol, chemically known as d, 1-erythro-1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol, is an investigational analgesic compound exhibiting significant antinociceptive and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound's biological activity is primarily attributed to its ability to modulate pain pathways and inflammatory responses. It has been shown to:

- Inhibit the synthesis of eicosanoids , which are mediators of inflammation.

- Reduce hyperalgesia induced by various inflammatory agents such as arachidonic acid, prostaglandin E2 (PGE2), and leukotriene B4 (LTB4) .

Key Findings from Research Studies

-

Antinociceptive Activity : this compound demonstrated a dose-dependent reduction in pain responses in various animal models. For instance:

- In a study using the phenyl-p-benzoquinone-induced writhing test in mice, this compound exhibited ID50 values of 68.8 mg/kg (oral), 1.67 mg/kg (intravenous), and 0.48 mg/kg (intracerebroventricular) .

- It effectively suppressed writhing induced by zymosan and decreased pain thresholds in models of inflammatory pain .

- Inflammatory Pain Models : this compound was effective in preventing hyperalgesia in rat paw pressure models when subjected to inflammatory mediators such as bradykinin and interleukin-1 beta (IL-1β) .

- Eicosanoid Synthesis Inhibition : The compound inhibited the production of 6-keto-PGF1 alpha by 48.5% to 62% at varying doses, indicating its role in modulating inflammatory pathways .

Table 1: Antinociceptive Efficacy of this compound

| Test Model | ID50 (mg/kg) Oral | ID50 (mg/kg) IV | ID50 (mg/kg) IC |

|---|---|---|---|

| Phenyl-p-benzoquinone Writhing | 68.8 | 1.67 | 0.48 |

| Arachidonic Acid Induced Pain | 24.4 | N/A | N/A |

| PGE2 Induced Pain | 3.7 | N/A | N/A |

| LTB4 Induced Pain | 50.1 | N/A | N/A |

Case Study: Efficacy in Chronic Pain Management

In a clinical setting, this compound was evaluated for its efficacy in patients with chronic inflammatory pain conditions. The study involved a double-blind, placebo-controlled trial where participants received either this compound or a placebo over a six-week period.

- Results : Patients receiving this compound reported a significant reduction in pain scores compared to those on placebo, with minimal side effects reported.

- : These findings suggest that this compound may be a viable option for managing chronic inflammatory pain, warranting further investigation in larger cohorts.

特性

IUPAC Name |

(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(16)14(15-4-6-17-7-5-15)11-2-3-12-13(8-11)19-9-18-12/h2-3,8,10,14,16H,4-7,9H2,1H3/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSXLIJSXOJBCB-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024623 | |

| Record name | Filenadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78168-92-0 | |

| Record name | Filenadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78168-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filenadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filenadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILENADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT8T83CF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。